molecular formula C17H16FNO5S B3015057 Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate CAS No. 1923126-95-7

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate

Cat. No.: B3015057
CAS No.: 1923126-95-7
M. Wt: 365.38
InChI Key: NJZFALSZVAIYBM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is a complex organic compound with the molecular formula C17H16FNO5S It is characterized by the presence of a fluorobenzoyl group, a benzenesulfonamido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-fluorobenzoyl)benzenesulfonamide. The intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the fluorobenzoyl group can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetic acid.

    Reduction: The major product is the corresponding alcohol derivative.

Scientific Research Applications

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorobenzoyl and benzenesulfonamido groups can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity. The exact molecular targets and pathways involved would depend on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-fluorobenzoyl)acetate
  • Ethyl (3-fluorobenzoyl)acetate
  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (2-trifluoromethylbenzoyl)acetate

Uniqueness

Ethyl 2-[2-(2-fluorobenzoyl)benzenesulfonamido]acetate is unique due to the presence of both a fluorobenzoyl group and a benzenesulfonamido group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not found in simpler analogs such as Ethyl (2-fluorobenzoyl)acetate .

Properties

IUPAC Name

ethyl 2-[[2-(2-fluorobenzoyl)phenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S/c1-2-24-16(20)11-19-25(22,23)15-10-6-4-8-13(15)17(21)12-7-3-5-9-14(12)18/h3-10,19H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFALSZVAIYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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